REL-(3R,4S)-N-(3,4-DIMETHOXYBENZYL)-4-[(4-FLUORO-3-METHYLPHENYL)SULFONYL]TETRAHYDRO-3-THIOPHENAMINE 1,1-DIOXIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
REL-(3R,4S)-N-(3,4-DIMETHOXYBENZYL)-4-[(4-FLUORO-3-METHYLPHENYL)SULFONYL]TETRAHYDRO-3-THIOPHENAMINE 1,1-DIOXIDE is a complex organic compound that features a tetrahydrothiophene ring with various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of REL-(3R,4S)-N-(3,4-DIMETHOXYBENZYL)-4-[(4-FLUORO-3-METHYLPHENYL)SULFONYL]TETRAHYDRO-3-THIOPHENAMINE 1,1-DIOXIDE typically involves multiple steps:
Formation of the Tetrahydrothiophene Ring: This can be achieved through a cyclization reaction involving a suitable diene and a thiol.
Introduction of the Fluoro-methylphenylsulfonyl Group: This step involves sulfonylation using a sulfonyl chloride derivative under basic conditions.
Attachment of the Dimethoxybenzyl Group: This can be done through a nucleophilic substitution reaction using a benzyl halide derivative.
Oxidation to Form the 1,1-Dioxide: The final step involves oxidation using an oxidizing agent such as hydrogen peroxide or m-chloroperoxybenzoic acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo further oxidation to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify the sulfonyl group or other functional groups.
Substitution: Various nucleophilic or electrophilic substitution reactions can be performed on the aromatic rings or the tetrahydrothiophene ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halides, nucleophiles such as amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.
Catalysis: It may serve as a ligand or catalyst in certain chemical reactions.
Biology and Medicine
Biological Probes: Can be used to study biological pathways and mechanisms.
Industry
Material Science: Potential use in the development of new materials with specific properties.
Agrochemicals: May be used in the synthesis of new agrochemical agents.
Mechanism of Action
The mechanism by which REL-(3R,4S)-N-(3,4-DIMETHOXYBENZYL)-4-[(4-FLUORO-3-METHYLPHENYL)SULFONYL]TETRAHYDRO-3-THIOPHENAMINE 1,1-DIOXIDE exerts its effects depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
(3S,4R)-N-(3,4-dimethoxybenzyl)-4-[(4-chloro-3-methylphenyl)sulfonyl]tetrahydrothiophen-3-amine 1,1-dioxide: Similar structure but with a chlorine substituent instead of fluorine.
(3S,4R)-N-(3,4-dimethoxybenzyl)-4-[(4-bromo-3-methylphenyl)sulfonyl]tetrahydrothiophen-3-amine 1,1-dioxide: Similar structure but with a bromine substituent.
Uniqueness
The presence of the fluoro substituent in REL-(3R,4S)-N-(3,4-DIMETHOXYBENZYL)-4-[(4-FLUORO-3-METHYLPHENYL)SULFONYL]TETRAHYDRO-3-THIOPHENAMINE 1,1-DIOXIDE can impart unique properties such as increased metabolic stability, altered electronic properties, and potential for specific interactions with biological targets.
Properties
IUPAC Name |
(3S,4R)-N-[(3,4-dimethoxyphenyl)methyl]-4-(4-fluoro-3-methylphenyl)sulfonyl-1,1-dioxothiolan-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FNO6S2/c1-13-8-15(5-6-16(13)21)30(25,26)20-12-29(23,24)11-17(20)22-10-14-4-7-18(27-2)19(9-14)28-3/h4-9,17,20,22H,10-12H2,1-3H3/t17-,20-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLIHWVUDSKFXMG-PXNSSMCTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)C2CS(=O)(=O)CC2NCC3=CC(=C(C=C3)OC)OC)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)[C@H]2CS(=O)(=O)C[C@@H]2NCC3=CC(=C(C=C3)OC)OC)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FNO6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.